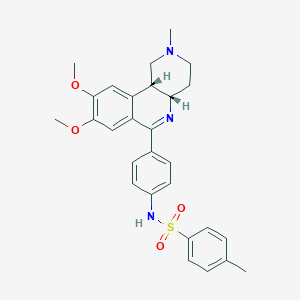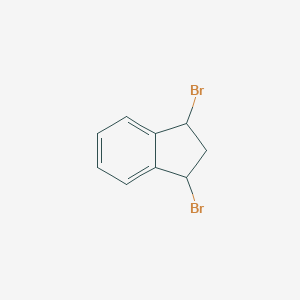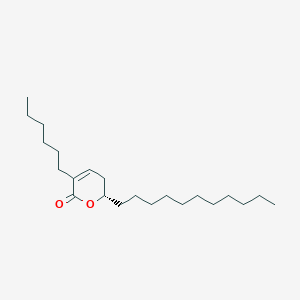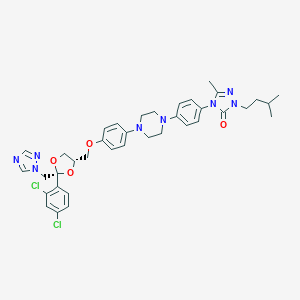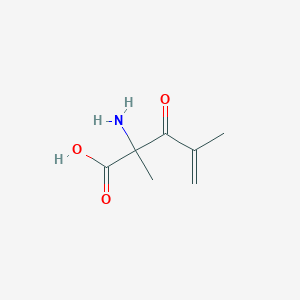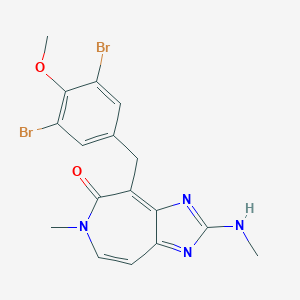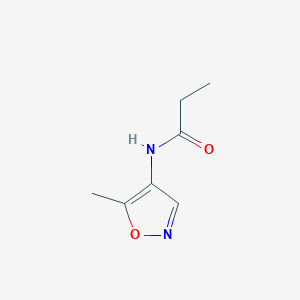
N-(5-methyl-4-isoxazolyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-4-isoxazolyl)propionamide, also known as AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) is a synthetic compound that acts as a selective agonist of the AMPA receptor, a type of glutamate receptor in the brain. AMPA receptor activation is involved in a wide range of physiological and pathological processes, such as synaptic plasticity, learning and memory, and neurodegeneration.
Mecanismo De Acción
The mechanism of action of N-(5-methyl-4-isoxazolyl)propionamide is based on its ability to bind to and activate the N-(5-methyl-4-isoxazolyl)propionamide receptor. The N-(5-methyl-4-isoxazolyl)propionamide receptor is a ligand-gated ion channel that is permeable to cations, such as sodium and calcium. When N-(5-methyl-4-isoxazolyl)propionamide binds to the receptor, it induces a conformational change that opens the channel and allows ions to flow into the cell. This results in depolarization of the membrane potential and the generation of an excitatory postsynaptic potential (EPSP), which can trigger an action potential in the neuron.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(5-methyl-4-isoxazolyl)propionamide depend on the concentration and duration of exposure, as well as the type of cell or tissue being studied. At low concentrations, N-(5-methyl-4-isoxazolyl)propionamide can enhance synaptic transmission and induce long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. At high concentrations, N-(5-methyl-4-isoxazolyl)propionamide can cause excitotoxicity, a pathological process that leads to neuronal damage and death. Excitotoxicity is thought to play a role in various neurological disorders, such as stroke, epilepsy, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(5-methyl-4-isoxazolyl)propionamide in lab experiments is its selectivity for the N-(5-methyl-4-isoxazolyl)propionamide receptor, which allows researchers to specifically manipulate the activity of this receptor without affecting other receptors or ion channels. Another advantage is its well-established synthesis method and commercial availability, which makes it easy to obtain and use in experiments. However, there are also some limitations to using N-(5-methyl-4-isoxazolyl)propionamide. One limitation is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure. Another limitation is its limited solubility in aqueous solutions, which can affect its bioavailability and potency.
Direcciones Futuras
There are several future directions for the use of N-(5-methyl-4-isoxazolyl)propionamide in scientific research. One direction is to develop more selective and potent N-(5-methyl-4-isoxazolyl)propionamide receptor agonists and antagonists, which can be used to study the role of specific N-(5-methyl-4-isoxazolyl)propionamide receptor subunits and splice variants in different physiological and pathological contexts. Another direction is to investigate the downstream signaling pathways and gene expression changes that are induced by N-(5-methyl-4-isoxazolyl)propionamide receptor activation, which can provide insights into the molecular mechanisms of synaptic plasticity and neurodegeneration. Finally, the use of N-(5-methyl-4-isoxazolyl)propionamide in combination with other drugs or therapies, such as stem cell transplantation or gene therapy, may provide new strategies for treating neurological disorders.
Métodos De Síntesis
The synthesis of N-(5-methyl-4-isoxazolyl)propionamide involves the reaction of 2-amino-5-methyl-4-isoxazolepropionic acid with propionyl chloride in the presence of a base, such as triethylamine or pyridine. The resulting product is purified by recrystallization or chromatography. The purity and yield of the product can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
N-(5-methyl-4-isoxazolyl)propionamide has been widely used in scientific research as a tool to study the function and regulation of N-(5-methyl-4-isoxazolyl)propionamide receptors. It can be used to activate or block N-(5-methyl-4-isoxazolyl)propionamide receptors in vitro and in vivo, depending on the concentration and duration of exposure. By modulating the activity of N-(5-methyl-4-isoxazolyl)propionamide receptors, researchers can investigate the role of these receptors in various physiological and pathological processes, such as synaptic plasticity, learning and memory, epilepsy, stroke, and neurodegeneration.
Propiedades
Número CAS |
100499-64-7 |
|---|---|
Nombre del producto |
N-(5-methyl-4-isoxazolyl)propionamide |
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
N-(5-methyl-1,2-oxazol-4-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-7(10)9-6-4-8-11-5(6)2/h4H,3H2,1-2H3,(H,9,10) |
Clave InChI |
ZNLWTSGIUNYWLW-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(ON=C1)C |
SMILES canónico |
CCC(=O)NC1=C(ON=C1)C |
Sinónimos |
Propanamide, N-(5-methyl-4-isoxazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



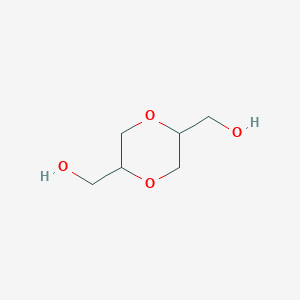
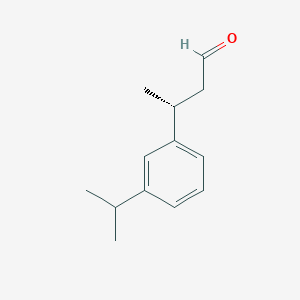
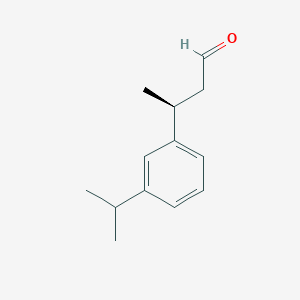
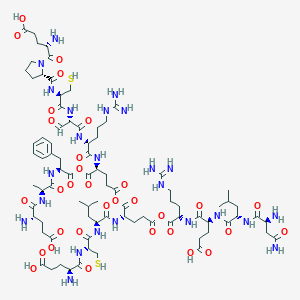
![[(3Ar,6R,6aR)-2,2-dimethyl-4-oxo-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B26853.png)
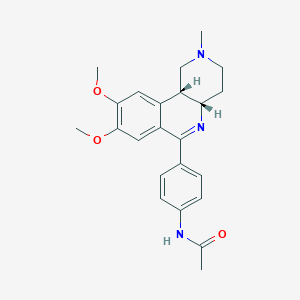
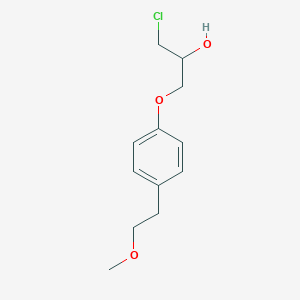
![Cyclohexanone, 5-methyl-2-(1-methylethylidene)-, oxime, [R-(E)]-(9CI)](/img/structure/B26863.png)
